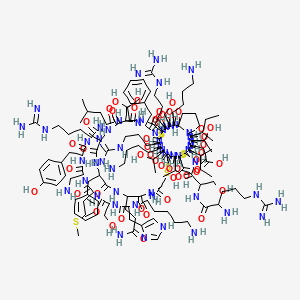

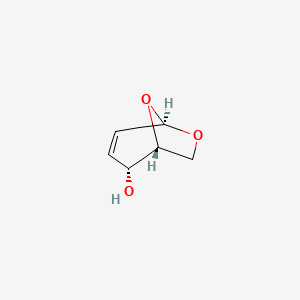

![molecular formula C₁₃H₁₅BrN₂O₇ B1140133 [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6161-23-5](/img/structure/B1140133.png)

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of acetate ester . It is related to uridine triacetate, which is a prodrug for uridine and is used for the treatment of hereditary orotic aciduria and for management of fluorouracil toxicity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including acetyloxy and dioxopyrimidinyl groups . It’s structurally similar to other compounds like 2’-deoxyuridine 5’-monophosphate .科学研究应用

DNA Synthesis Study

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is useful for the study of DNA synthesis where it is incorporated into DNA in place of thymidine . This allows researchers to track and study the process of DNA replication .

Cell Proliferation Analysis

This compound is extensively used to measure DNA synthesis and to label dividing cells . It is therefore used to study cell signaling and other processes that induce cell proliferation .

Immunohistochemical Analysis

The resulting DNA, after the incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine, can be used in conjunction with specific antibodies for the immunohistochemical analysis of cell proliferation .

Radiosensitization

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine has been studied as a radiosensitizer . This means it can make cancer cells more sensitive to radiation therapy, potentially improving the effectiveness of the treatment .

Diagnostic Tool in Oncology

This compound has been used as a diagnostic tool in people with cancer . By incorporating into the DNA of rapidly dividing cancer cells, it allows these cells to be identified and studied .

Microbial Identification

3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can also be used to identify microorganisms that respond to specific carbon substrates in aquatic and soil environments .

Gene Silencing Study

Bromodeoxyuridine, a related compound, has been found to release gene silencing caused by DNA methylation . This suggests that 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine may have similar effects and could be used to study gene silencing mechanisms .

X-ray Diffraction Experiments

The bromine atom in 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can be used in X-ray diffraction experiments in crystals containing either DNA or RNA . This can provide valuable insights into the structure and function of these biological molecules .

属性

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHCNASFWJWJB-HBNTYKKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)